molecular formula C11H21N3O B1487890 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide CAS No. 1339507-94-6

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide

Cat. No. B1487890
M. Wt: 211.3 g/mol
InChI Key: ZOKVBWSXNIFTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an amide functional group attached to a cyclohexyl group .


Molecular Structure Analysis

The molecular structure of “2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide” would likely involve an azetidine ring attached to a cyclohexyl group via an amide linkage .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide” are not available, azetidinones are known to participate in various chemical reactions. For instance, they can undergo reactions with NH-heterocycles to yield functionalized azetidines .

Future Directions

The future directions for research on “2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide” could involve further exploration of its synthesis, chemical properties, and potential biological activity. Given the presence of an azetidine ring, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h9-10H,1-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVBWSXNIFTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.